molecular formula C12H26ClNO B6213710 1-(1-methoxy-3,3,5,5-tetramethylcyclohexyl)methanamine hydrochloride CAS No. 2728584-62-9

1-(1-methoxy-3,3,5,5-tetramethylcyclohexyl)methanamine hydrochloride

Cat. No. B6213710
CAS RN: 2728584-62-9
M. Wt: 235.8
InChI Key:
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Description

1-(1-Methoxy-3,3,5,5-tetramethylcyclohexyl)methanamine hydrochloride (MTCM) is a novel compound of interest in the scientific research community due to its unique structure and potential applications. MTCM is a cyclic amine derivative with a 1-methoxy-3,3,5,5-tetramethylcyclohexyl group attached to the nitrogen atom. This compound has a wide range of applications in the fields of medicinal chemistry, organic synthesis, and materials science.

Scientific Research Applications

1-(1-methoxy-3,3,5,5-tetramethylcyclohexyl)methanamine hydrochloride has a wide range of applications in the scientific research community. It has been used as a building block in the synthesis of various bioactive molecules, including peptides, proteins, and small molecule drugs. It has also been used as a catalyst in a variety of organic reactions, such as the cross-coupling of aryl halides and the Heck reaction. Additionally, 1-(1-methoxy-3,3,5,5-tetramethylcyclohexyl)methanamine hydrochloride has been used as an intermediate in the synthesis of polymers and other materials.

Mechanism of Action

1-(1-methoxy-3,3,5,5-tetramethylcyclohexyl)methanamine hydrochloride has been found to act as a weak base in aqueous solution. It can also act as a nucleophile, participating in nucleophilic substitution reactions with a variety of substrates. Additionally, 1-(1-methoxy-3,3,5,5-tetramethylcyclohexyl)methanamine hydrochloride has been found to act as a Lewis acid, participating in electrophilic substitution reactions.
Biochemical and Physiological Effects
1-(1-methoxy-3,3,5,5-tetramethylcyclohexyl)methanamine hydrochloride has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes such as cyclooxygenase-2 and lipoxygenase, which are involved in inflammation. Additionally, 1-(1-methoxy-3,3,5,5-tetramethylcyclohexyl)methanamine hydrochloride has been found to inhibit the growth of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

1-(1-methoxy-3,3,5,5-tetramethylcyclohexyl)methanamine hydrochloride is an attractive compound for use in laboratory experiments due to its stability and low cost. It is also relatively easy to synthesize and can be used in a variety of synthetic reactions. However, it is important to note that 1-(1-methoxy-3,3,5,5-tetramethylcyclohexyl)methanamine hydrochloride is a relatively weak base, which can limit its usefulness in some applications.

Future Directions

1-(1-methoxy-3,3,5,5-tetramethylcyclohexyl)methanamine hydrochloride has potential applications in the fields of medicinal chemistry, organic synthesis, and materials science. Further research is needed to explore the potential of 1-(1-methoxy-3,3,5,5-tetramethylcyclohexyl)methanamine hydrochloride as a drug candidate, as well as its potential to act as a catalyst in a variety of organic reactions. Additionally, research into the biochemical and physiological effects of 1-(1-methoxy-3,3,5,5-tetramethylcyclohexyl)methanamine hydrochloride is also needed, as well as its potential use as an intermediate in the synthesis of polymers and other materials.

Synthesis Methods

1-(1-methoxy-3,3,5,5-tetramethylcyclohexyl)methanamine hydrochloride can be synthesized by a variety of methods. The most common synthesis route involves the reaction of 1-chloro-3,3,5,5-tetramethylcyclohexane with methylamine hydrochloride in the presence of a base such as potassium carbonate. The reaction is carried out at a temperature of 80-100°C for 8-10 hours.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(1-methoxy-3,3,5,5-tetramethylcyclohexyl)methanamine hydrochloride involves the reaction of 1-methoxy-3,3,5,5-tetramethylcyclohexanol with thionyl chloride to form the corresponding chloro compound. This is then reacted with methylamine to form the desired product, which is then converted to the hydrochloride salt.", "Starting Materials": [ "1-methoxy-3,3,5,5-tetramethylcyclohexanol", "thionyl chloride", "methylamine", "hydrochloric acid" ], "Reaction": [ "1. 1-methoxy-3,3,5,5-tetramethylcyclohexanol is reacted with thionyl chloride in the presence of a catalyst such as pyridine to form the corresponding chloro compound.", "2. The chloro compound is then reacted with excess methylamine in anhydrous conditions to form 1-(1-methoxy-3,3,5,5-tetramethylcyclohexyl)methanamine.", "3. The amine product is then converted to the hydrochloride salt by treatment with hydrochloric acid." ] }

CAS RN

2728584-62-9

Molecular Formula

C12H26ClNO

Molecular Weight

235.8

Purity

95

Origin of Product

United States

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